molecular formula C₂₈H₂₃D₈N₃O₃S B1155728 7-O-Benzyloxy Quetiapine-d8

7-O-Benzyloxy Quetiapine-d8

Cat. No.: B1155728
M. Wt: 497.68
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Benzyloxy Quetiapine-d8 is a deuterium-labeled analog of the antipsychotic drug quetiapine, modified with a benzyloxy group at the 7-position of its benzothiazepine core. This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision in pharmacokinetic and metabolic studies. The deuterium substitution (eight deuterium atoms) reduces metabolic interference and enhances isotopic distinction from the non-deuterated parent compound, enabling accurate quantification in biological matrices like plasma and vitreous humor .

Properties

Molecular Formula

C₂₈H₂₃D₈N₃O₃S

Molecular Weight

497.68

Synonyms

2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol-d8_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Pharmacokinetic Studies : Deuterated analogs enable precise tracking of quetiapine’s absorption, distribution, and clearance. For example, this compound has been used to quantify quetiapine in vitreous humor for forensic toxicology applications .
  • Receptor Binding Assays : Quetiapine-d8 Fumarate facilitates studies on dopamine D2 receptor occupancy, correlating with clinical efficacy at doses of 300–600 mg/day .
  • Metabolic Profiling : 7-Hydroxy Quetiapine-d8 is critical for identifying CYP3A4-mediated metabolic pathways, which account for 75% of quetiapine’s clearance .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

  • Answer : Nonlinear mixed-effects modeling (NLME) to account for intersubject variability. Parameters include:
  • EC₅₀ : Plasma concentration yielding 50% receptor occupancy.
  • Hill Slope : Steepness of dose-response curve.
    Software tools: Monolix or NONMEM for Bayesian parameter estimation .

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